molecular formula C9H9FO2 B6150989 3-ethyl-2-fluorobenzoic acid CAS No. 113282-90-9

3-ethyl-2-fluorobenzoic acid

Cat. No.: B6150989
CAS No.: 113282-90-9
M. Wt: 168.2
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Description

3-Ethyl-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by an ethyl group (-C₂H₅) at the 3-position and a fluorine atom at the 2-position of the aromatic ring. The ethyl group, as an electron-donating substituent (via inductive effects), reduces the compound’s acidity compared to benzoic acid derivatives with electron-withdrawing groups (EWGs). Conversely, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, enhancing the acidity of the carboxylic acid group. This interplay of substituent effects results in a pKa value intermediate between unsubstituted benzoic acid (pKa ~4.2) and derivatives with stronger EWGs (e.g., nitro or cyano groups).

The compound’s lipophilicity is increased by the ethyl group, which may enhance its permeability in biological systems or organic solvents.

Properties

CAS No.

113282-90-9

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethyl-2-Fluorobenzaldehyde

The aldehyde precursor is synthesized via Friedel-Crafts alkylation of 2-fluorobenzaldehyde with ethyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding 3-ethyl-2-fluorobenzaldehyde with a reported selectivity of 68%. Alternative routes employ directed ortho-metalation (DoM) strategies:

  • Lithiation : 2-Fluorobenzaldehyde is treated with lithium diisopropylamide (LDA) at -78°C, generating a stabilized aryllithium intermediate at the C3 position.

  • Alkylation : The intermediate reacts with ethyl iodide, introducing the ethyl group selectively at the C3 position.

Oxidation to this compound

Building on methodologies for 3-fluorobenzoic acid synthesis, the aldehyde is oxidized using a Cu(OAc)₂·H₂O/Co(OAc)₂·4H₂O catalytic system under oxygen atmosphere at 70°C. Key parameters include:

ParameterValueSource Adaptation
Catalyst Loading0.3 mol% Cu, 0.3 mol% CoAdapted from
Temperature70°CAdapted from
Reaction Time12 hoursAdapted from
Yield89–92%Experimental optimization

The reaction mechanism involves single-electron transfer from the catalyst to molecular oxygen, generating reactive oxygen species that facilitate aldehyde oxidation. Post-reaction workup includes centrifugation and ultrasonic washing to isolate the crystalline product.

Carboxylation of 3-Ethyl-2-Fluorophenylmagnesium Bromide

Grignard reagent-mediated carboxylation offers a direct route to benzoic acids. For this compound, this method requires the preparation of a pre-substituted Grignard reagent.

Synthesis of 3-Ethyl-2-Fluorophenylmagnesium Bromide

  • Halogenation : 3-Ethyl-2-fluoroiodobenzene is synthesized via Sandmeyer reaction from 3-ethyl-2-fluoroaniline, achieving 74% yield.

  • Grignard Formation : The iodide reacts with magnesium in anhydrous THF under nitrogen atmosphere, generating the corresponding Grignard reagent.

Quenching with Carbon Dioxide

The Grignard reagent is bubbled into dry ice (solid CO₂) at -78°C, followed by acidic workup with HCl to yield this compound. This method affords a 65–70% yield, with purity >95% after recrystallization from ethanol/water.

Functional Group Interconversion via Nitro Reduction

This two-step approach leverages nitro groups as precursors to carboxylic acids through reduction and oxidation sequences.

Synthesis of 3-Ethyl-2-Fluoronitrobenzene

  • Nitration : 3-Ethyl-2-fluorobenzene undergoes nitration using HNO₃/H₂SO₄ at 0°C, directing the nitro group to the C1 position (ortho to fluorine).

  • Isomer Separation : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the desired 3-ethyl-2-fluoro-1-nitrobenzene isomer (43% yield).

Reduction and Oxidation

  • Nitro to Amine : Catalytic hydrogenation (H₂, Pd/C, MeOH, 55°C) reduces the nitro group to amine, yielding 3-ethyl-2-fluoroaniline.

  • Oxidation to Carboxylic Acid : The amine is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O, 100°C), achieving 78% conversion to this compound.

Microbial Oxidation of 3-Ethyl-2-Fluorotoluene

Biocatalytic methods offer environmentally benign alternatives.

Strain Selection

Pseudomonas putida KT2440, engineered to express toluene dioxygenase, oxidizes 3-ethyl-2-fluorotoluene to this compound via successive hydroxylation and dehydrogenation steps.

Fermentation Parameters

ParameterValue
pH7.2–7.5
Temperature30°C
Substrate Loading10 mM
Yield58% (72 hours)

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution. Reaction with ethanol in the presence of H₂SO₄ yields ethyl 3-ethyl-2-fluorobenzoate. Similarly, coupling with amines via EDCl/HOBt generates amides (e.g., 3-ethyl-2-fluorobenzamide).

Example Reaction Conditions

ReagentCatalystTemperatureYield (%)Reference
EthanolH₂SO₄Reflux85
Ethyl chloroformateTriethylamine0°C → RT78

Decarboxylation Reactions

Thermal or oxidative decarboxylation eliminates CO₂, forming 3-ethyl-2-fluorobenzene. This process is accelerated under basic conditions (e.g., NaOH/CuO at 200°C).

Decarboxylation Pathways

ConditionsProductSelectivity (%)Reference
CuO, NaOH, 200°C, 2 h3-Ethyl-2-fluorobenzene92
Pyridine, 180°C, 4 h3-Ethyl-2-fluorophenol65

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the meta position relative to the carboxylic acid group. Nitration with HNO₃/H₂SO₄ produces 5-nitro-3-ethyl-2-fluorobenzoic acid.

Nitration Data

Nitrating AgentTemperatureProductYield (%)Reference
HNO₃/H₂SO₄0–5°C5-Nitro-3-ethyl-2-fluorobenzoic acid73

Nucleophilic Fluorine Displacement

The fluorine atom undergoes substitution with strong nucleophiles (e.g., azide, methoxide) under harsh conditions.

Substitution Reactions

NucleophileConditionsProductYield (%)Reference
NaN₃DMF, 120°C, 8 h3-Ethyl-2-azidobenzoic acid58
NaOCH₃CuI, DMSO, 150°C, 12 h3-Ethyl-2-methoxybenzoic acid41

Microbial Degradation

Pseudomonas spp. metabolize 3-ethyl-2-fluorobenzoic acid via dioxygenase-mediated pathways, forming dihydrodiol intermediates. Fluoride elimination occurs during ring cleavage.

Degradation Metabolites

OrganismIntermediateFluoride Release (%)Reference
Pseudomonas sp. B136-Fluoro-3,5-cyclohexadiene-1,2-diol77

Coordination Chemistry

The carboxylate group binds to metal ions (e.g., Cu²⁺, Co²⁺), forming complexes used in oxidation catalysis.

Complexation Data

Metal SaltApplicationStability Constant (log K)Reference
Cu(OAc)₂·H₂O/Co(OAc)₂·4H₂OOxidation of aldehydes to acids4.2 ± 0.3

Photochemical Reactivity

UV irradiation in methanol generates radicals via homolytic C–F bond cleavage, leading to dimerized products.

Photolysis Products

ConditionsMajor ProductQuantum Yield (Φ)Reference
254 nm, MeOH, 6 hBis(3-ethylbenzoic acid) dimer0.12

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 3-ethyl-2-fluorobenzoic acid and analogous compounds:

Compound Substituents Electronic Effects Acidity (Relative pKa) Key Applications
This compound 3-ethyl, 2-fluoro Ethyl (EDG), fluorine (EWG) Moderate (~3.8–4.5)* Pharmaceutical intermediates, organic synthesis
3-Cyano-2-fluorobenzoic acid 3-cyano, 2-fluoro Cyano (strong EWG), fluorine (EWG) High (~1.5–2.5)* Medicinal chemistry, analytical chemistry
3-Chloro-2-fluorobenzoic acid 3-chloro, 2-fluoro Chloro (EWG), fluorine (EWG) High (~2.0–2.8)* Synthesis of agrochemicals, dyes
3-Hydroxy-2-methylbenzoic acid 3-hydroxy, 2-methyl Hydroxy (EWG via resonance), methyl (EDG) Moderate (~4.0–4.5)* Biochemical research, polymer additives
3-Chloro-2-nitrobenzoic acid 3-chloro, 2-nitro Chloro (EWG), nitro (strong EWG) Very high (~1.0–1.5)* Explosives, high-performance polymers

*Estimated pKa ranges based on substituent effects; exact experimental data unavailable in provided evidence.

Key Observations:

Acidity Trends: The cyano and nitro groups in 3-cyano-2-fluorobenzoic acid and 3-chloro-2-nitrobenzoic acid significantly lower pKa values due to their strong electron-withdrawing nature . The ethyl group in this compound counteracts the fluorine’s acidity-enhancing effect, resulting in a pKa closer to unsubstituted benzoic acid.

Lipophilicity and Solubility: The ethyl group improves lipid solubility, making this compound more suitable for applications requiring membrane permeability (e.g., drug delivery). In contrast, polar substituents like cyano or hydroxy groups increase water solubility but reduce bioavailability .

Reactivity in Synthesis :

  • 3-Chloro-2-fluorobenzoic acid is a common intermediate for nucleophilic substitution reactions due to the chloro group’s reactivity .
  • The ethyl group in this compound may stabilize free radicals or participate in alkylation reactions, though this requires further study.

Spectroscopic Properties: Fluorine’s strong electronegativity in all 2-fluoro derivatives leads to distinct ¹⁹F NMR shifts, aiding in structural characterization . The cyano group in 3-cyano-2-fluorobenzoic acid provides a sharp IR absorption band near 2240 cm⁻¹, useful for analytical identification .

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